molecular formula C7H2BrF2NO4 B1470576 4-Bromo-2,6-difluoro-3-nitrobenzoic acid CAS No. 1541923-72-1

4-Bromo-2,6-difluoro-3-nitrobenzoic acid

Cat. No.: B1470576
CAS No.: 1541923-72-1
M. Wt: 282 g/mol
InChI Key: JTVBVJIHQVTGOP-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the bromination of 2,6-difluorobenzoic acid, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the desired substitution patterns .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as recrystallization and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-Bromo-2,6-difluoro-3-aminobenzoic acid .

Scientific Research Applications

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoro-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms contribute to its reactivity and binding affinity with various substrates. These interactions can lead to the modulation of biological pathways and the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzonitrile
  • 4-Bromo-2,6-difluorobenzotrifluoride
  • 1-Bromo-4-fluoro-2-nitrobenzene

Uniqueness

4-Bromo-2,6-difluoro-3-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .

Properties

IUPAC Name

4-bromo-2,6-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NO4/c8-2-1-3(9)4(7(12)13)5(10)6(2)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBVJIHQVTGOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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